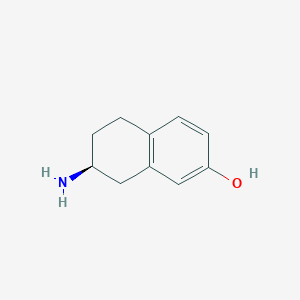

(S)-2-Amino-7-Hydroxytetralin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYAPIMIOKKYNF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563626 | |

| Record name | (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85951-60-6 | |

| Record name | (7S)-7-Amino-5,6,7,8-tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85951-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenol, 7-amino-5,6,7,8-tetrahydro-, (7S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-7-hydroxytetralin is a key chiral building block in the synthesis of various pharmacologically active compounds, particularly those targeting monoamine neurotransmitter systems. Its rigid tetralin scaffold, combined with the stereochemistry of the amino group and the position of the hydroxyl functionality, makes it a valuable pharmacophore for developing selective ligands for dopamine and serotonin receptors. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of this compound, focusing on both chemical and chemoenzymatic approaches. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the efficient and stereocontrolled preparation of this important molecule.

Core Synthetic Strategies

The enantioselective synthesis of this compound predominantly commences with the commercially available precursor, 7-methoxy-2-tetralone. The key challenge lies in the stereocontrolled introduction of the amine functionality at the C2 position. Two principal strategies have emerged as effective for achieving high enantiopurity:

-

Chiral Auxiliary-Mediated Asymmetric Reductive Amination: This classical chemical approach involves the condensation of 7-methoxy-2-tetralone with a chiral amine to form a diastereomeric imine, which is then reduced. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the aminotetralin.

-

Chemoenzymatic Asymmetric Reductive Amination: This modern and green approach utilizes enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), to catalyze the asymmetric amination of the tetralone precursor. This method often boasts high enantioselectivity and operates under mild reaction conditions.

The final step in both strategies involves the deprotection of the 7-methoxy group to afford the target this compound.

Chemical Synthesis Approach: Chiral Auxiliary-Mediated Reductive Amination

This strategy is exemplified by a patented method for the synthesis of the analogous (S)-2-amino-5-methoxytetralin, which can be adapted for the 7-methoxy isomer. The overall workflow involves three main steps: formation of a chiral imine, diastereoselective reduction, and hydrogenolysis to remove the chiral auxiliary and form the primary amine.

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (S,R)-N-(1-Phenylethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

-

Materials:

-

7-Methoxy-2-tetralone

-

R-(+)-α-Phenylethylamine

-

p-Toluenesulfonic acid

-

Toluene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Tetrahydrofuran (THF)

-

-

Procedure for Imine Formation:

-

To a reaction flask, add 7-methoxy-2-tetralone (1 equivalent), R-(+)-α-phenylethylamine (1.25 equivalents), a catalytic amount of p-toluenesulfonic acid (0.02 equivalents), and toluene (approx. 10 mL per gram of tetralone).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine.

-

-

Procedure for Reduction:

-

Dissolve the crude imine in a mixture of methanol and THF (1:1).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of (S)-2-Amino-7-methoxytetralin

-

Materials:

-

(S,R)-N-(1-Phenylethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the product from Step 1 in methanol.

-

Add 10% Pd/C catalyst (5-10% by weight of the substrate).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-Amino-7-methoxytetralin.

-

Step 3: Synthesis of this compound (O-Demethylation)

-

Materials:

-

(S)-2-Amino-7-methoxytetralin

-

Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)

-

Dichloromethane (DCM) (for BBr₃ method)

-

-

Procedure using BBr₃:

-

Dissolve (S)-2-Amino-7-methoxytetralin in anhydrous DCM and cool to -78 °C under an inert atmosphere.

-

Slowly add a 1M solution of BBr₃ in DCM (2-3 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography or recrystallization.

-

-

Procedure using HBr:

-

Reflux a solution of (S)-2-Amino-7-methoxytetralin in 48% aqueous HBr for 4-8 hours.

-

Cool the mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.

-

The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.

-

Purify as needed.

-

Quantitative Data for Chemical Synthesis

| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Asymmetric Reductive Amination of 5-methoxy-2-tetralone (adapted for 7-methoxy) | 5-Methoxy-2-tetralone | (S)-2-Amino-5-methoxytetralin | ~68.7 | >99.9 | [1] |

| O-Demethylation | Aryl methyl ether | Phenol | >90 | Not applicable | [2] |

Chemoenzymatic Synthesis Approach: Asymmetric Reductive Amination

The use of imine reductases (IREDs) or reductive aminases (RedAms) offers a highly selective and environmentally friendly alternative to chemical methods. These enzymes, coupled with a cofactor regeneration system, can convert 7-methoxy-2-tetralone directly into (S)-2-Amino-7-methoxytetralin with high enantiopurity.

Caption: Chemoenzymatic synthesis workflow for this compound.

Experimental Protocol: Enzymatic Reductive Amination

-

Materials:

-

7-Methoxy-2-tetralone

-

Imine Reductase (IRED) or Reductive Aminase (RedAm)

-

Amine source (e.g., ammonium chloride or an alkylamine)

-

NADP⁺

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (pH 7.5-8.5)

-

Organic solvent (e.g., MTBE or ethyl acetate)

-

-

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).

-

Add D-glucose (1.5-2 equivalents), NADP⁺ (catalytic amount, e.g., 1 mM), the amine source (e.g., ammonium chloride, 5-10 equivalents), GDH for cofactor regeneration (e.g., 1 mg/mL), and the IRED or RedAm (e.g., 2-5 mg/mL).

-

Dissolve 7-methoxy-2-tetralone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture (final concentration typically 10-50 mM).

-

Incubate the reaction at a suitable temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Once the reaction is complete, basify the mixture to pH >10 with NaOH.

-

Extract the product with an organic solvent (e.g., MTBE or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting (S)-2-Amino-7-methoxytetralin can then be subjected to O-demethylation as described in the chemical synthesis protocol.

-

Quantitative Data for Chemoenzymatic Synthesis

| Substrate | Enzyme | Amine Source | Conversion (%) | Enantiomeric Excess (e.e.) (%) (Configuration) | Reference |

| 5-Methoxy-2-tetralone | pIR-221 | n-Propylamine | 92 | 92 (S) | [3] |

| 5-Methoxy-2-tetralone | pIR-88 | n-Propylamine | 87 | >99 (R) | [3] |

| 2-Tetralone | IR91 | Methylamine | 74 | >98 (S) | [3] |

Note: Data for 7-methoxy-2-tetralone is not explicitly available in the provided search results, but the data for the 5-methoxy isomer suggests high potential for this approach.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through both chemical and chemoenzymatic routes. The chiral auxiliary-based chemical synthesis offers a well-established method with high enantioselectivity, as demonstrated for a closely related analog.[1] The chemoenzymatic approach, utilizing enzymes like imine reductases, presents a more sustainable and often highly selective alternative, operating under mild conditions.[3] The choice of method will depend on factors such as scale, cost, and available resources. Both pathways converge on the final O-demethylation step to yield the target molecule. This guide provides the necessary foundational information and detailed protocols to enable researchers to successfully synthesize this compound for applications in drug discovery and development.

References

Spectroscopic and Mechanistic Elucidation of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide for Drug Development Professionals

For distribution to: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the spectroscopic analysis and mechanistic action of (S)-2-Amino-7-Hydroxytetralin, a notable dopamine D2 receptor agonist. This document is intended to serve as a core resource for researchers engaged in the development of dopaminergic therapeutics, offering detailed experimental protocols, data presentation frameworks, and visual representations of its signaling pathway and analytical workflow.

Introduction

This compound is a semi-rigid analogue of dopamine, belonging to the aminotetralin class of compounds. Its structural conformation allows for potent and selective interaction with dopamine receptors, particularly the D2 subtype. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in drug manufacturing. Furthermore, a clear comprehension of its interaction with the dopamine D2 receptor signaling pathway is fundamental to elucidating its pharmacological effects and therapeutic potential.

Dopamine D2 Receptor Signaling Pathway

This compound acts as an agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by D2 receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Caption: Dopamine D2 Receptor Agonist Signaling Pathway.

Experimental Workflow for Spectroscopic Analysis

A standardized workflow is essential for the consistent and reliable spectroscopic characterization of this compound. The following diagram illustrates the key stages, from sample preparation to data analysis and interpretation.

Caption: Experimental Workflow for Spectroscopic Analysis.

Spectroscopic Data

The following tables provide a framework for the expected spectroscopic data for this compound. Note that the values presented are illustrative and should be replaced with experimentally determined data.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| [Expected ~9.0-9.5] | s | 1H | - | Ar-OH |

| [Expected ~6.5-7.0] | m | 3H | - | Ar-H |

| [Expected ~3.0-3.5] | m | 1H | - | CH-NH₂ |

| [Expected ~2.5-3.0] | m | 2H | - | Ar-CH₂ |

| [Expected ~1.5-2.0] | m | 2H | - | CH-CH₂ |

| [Expected ~1.0-1.5] | m | 2H | - | CH-CH₂ |

| [Expected ~2.0-4.0] | br s | 2H | - | NH₂ |

¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| [Expected ~155-160] | C-OH |

| [Expected ~130-140] | Ar-C (quaternary) |

| [Expected ~110-130] | Ar-CH |

| [Expected ~45-55] | CH-NH₂ |

| [Expected ~25-35] | CH₂ |

| [Expected ~20-30] | CH₂ |

| [Expected ~20-30] | CH₂ |

FTIR Data

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Expected ~3200-3400] | Strong, Broad | O-H stretch (phenol), N-H stretch (amine) |

| [Expected ~3000-3100] | Medium | Ar-H stretch |

| [Expected ~2800-3000] | Medium | C-H stretch (aliphatic) |

| [Expected ~1600-1650] | Medium | N-H bend |

| [Expected ~1450-1600] | Strong | C=C stretch (aromatic) |

| [Expected ~1200-1300] | Strong | C-O stretch (phenol) |

| [Expected ~1000-1100] | Medium | C-N stretch |

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Relative Intensity (%) | Assignment |

| [Expected ~164.1070] | 100 | [M+H]⁺ |

| [Expected ~147.0808] | - | [M+H - NH₃]⁺ |

| [Expected ~119.0855] | - | [M+H - NH₃ - CO]⁺ |

UV-Vis Spectroscopy Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| [Expected ~280] | [Value to be determined] |

| [Expected ~220] | [Value to be determined] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Operate in positive ion mode.

-

Acquire full scan mass spectra over a mass range of m/z 50-500.

-

For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).

-

-

Data Analysis: Determine the accurate mass of the molecular ion and its fragments to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in ethanol. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use the solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Conclusion

This technical guide provides a foundational framework for the spectroscopic analysis and mechanistic understanding of this compound. The presented protocols and data templates are designed to assist researchers in the systematic characterization of this important dopamine D2 receptor agonist. Adherence to these standardized methods will ensure data quality and facilitate the successful development of novel therapeutics targeting the dopaminergic system.

Pharmacological Profile of (S)-2-Amino-7-Hydroxytetralin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-7-hydroxytetralin, also known as (S)-(-)-7-hydroxy-2-(dipropylamino)tetralin or (S)-(-)-7-OH-DPAT, is a synthetic compound that has been instrumental in the characterization of dopamine and serotonin receptor subtypes. As an enantiomer of the more extensively studied (R)-(+)-7-OH-DPAT, the pharmacological profile of the (S)-isomer provides critical insights into the stereoselectivity of these receptors. This document offers an in-depth technical guide to the pharmacological properties of this compound, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and drug development efforts.

Data Presentation

The quantitative data for this compound's interaction with key neurotransmitter receptors are summarized below. It is important to note that much of the literature focuses on the (R)-enantiomer or the racemic mixture. Data for the (S)-enantiomer often highlights its comparatively lower affinity and potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| Dopamine D3 | Human | --INVALID-LINK---7-OH-DPAT | Considerably less affinity than (R)-enantiomer (Ki = 0.57 nM)[1] | [1] |

| Dopamine D3 | Human | Not Specified | Binds with 20-fold less potency than (+)-enantiomer | [2] |

| Dopamine D2 | Human | --INVALID-LINK---7-OH-DPAT | Considerably less affinity than for D3 receptor[1] | [1] |

| Dopamine D2 | Human | Not Specified | Binds with lower potency than (+)-enantiomer at higher concentrations | [2] |

| Serotonin 5-HT1A | Human | Not Specified | Lower affinity than for D3 receptor; shows 5-fold selectivity for D3 vs. 5-HT1A | [2] |

Table 2: Functional Activity of this compound

| Assay | Receptor/System | Effect | Potency (EC50/IC50) / Efficacy | Reference |

| [35S]GTPγS Binding | Human 5-HT1A | Agonist | 53% efficacy relative to 5-HT | [2] |

| Neuronal Firing (VTA) | Dopamine D2/D3 | Inhibition | 20-fold less potent than (+)-enantiomer | [2] |

| Adenylyl Cyclase Activity | Dopamine D2 | Antagonist | Not specified | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2, D3, and serotonin 5-HT1A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., --INVALID-LINK---7-OH-DPAT, [3H]Spiperone, or [3H]8-OH-DPAT)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding agent (e.g., haloperidol for dopamine receptors, 5-HT for serotonin receptors)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A range of concentrations of this compound.

-

A fixed concentration of the radioligand.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding agent.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist.

Objective: To determine the agonist efficacy and potency of this compound at Gi/o-coupled receptors like D2, D3, and 5-HT1A.

Materials:

-

Cell membranes expressing the receptor of interest.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and various concentrations of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.

-

Initiation of Reaction: Add [35S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity by liquid scintillation counting.

-

SPA Method: Add SPA beads to the wells. The binding of [35S]GTPγS to the Gα subunit on the membrane, which is captured by the beads, brings it into close enough proximity to excite the scintillant within the bead, generating a signal that can be read on a microplate scintillation counter.

-

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) from the resulting dose-response curve.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the brain of a living animal.

Objective: To assess the effect of this compound on dopamine release in specific brain regions (e.g., nucleus accumbens).

Materials:

-

Laboratory rats.

-

Stereotaxic apparatus.

-

Microdialysis probe.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

This compound.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer this compound to the animal (e.g., via subcutaneous injection).

-

Post-treatment Collection: Continue to collect dialysate samples to measure changes in dopamine levels following drug administration.

-

Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot them over time to determine the effect of the compound on dopamine release.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological characterization of this compound.

Caption: Dopamine D2/D3 receptor signaling cascade.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a [35S]GTPγS binding assay.

References

- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of (S)-2-Amino-7-hydroxytetralin at Dopamine D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-7-hydroxytetralin, also known as (S)-(-)-7-hydroxy-2-(di-n-propylamino)tetralin or S-(-)-7-OH-DPAT, is a compound of significant interest in the study of the dopaminergic system. It is an enantiomer of the well-characterized dopamine D3 receptor agonist, 7-OH-DPAT. The dopamine D3 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the dopamine D3 receptor, with a focus on its binding affinity, functional activity, and downstream signaling pathways. A critical aspect of the pharmacology of 7-OH-DPAT is its stereoselectivity, with the R-(+)-enantiomer demonstrating significantly higher affinity and potency at the D3 receptor compared to the (S)-(-)-enantiomer. This guide will present the available data for the (S)-enantiomer and provide comparative data for the R-(+)-enantiomer and the racemate to offer a complete pharmacological profile.

Binding Affinity of this compound at the Dopamine D3 Receptor

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically involve the displacement of a radiolabeled ligand from the receptor by the test compound. The affinity is commonly expressed as the inhibition constant (Ki).

The available data clearly demonstrates a marked stereoselectivity for 7-OH-DPAT at the human dopamine D3 receptor, with the R-(+)-isomer exhibiting substantially higher affinity than the S-(-)-isomer. In binding studies, the S-(-)-enantiomer of 7-OH-DPAT was found to bind with approximately 20-fold less potency than the R-(+)-enantiomer at the human D3 receptor[1]. The R-(+)-isomer of 7-OH-DPAT binds with high affinity to cloned human dopamine D3 receptors, with a reported Ki value of 0.57 nM, and shows over 200-fold higher affinity for the D3 receptor compared to the D2 receptor[2]. In contrast, the S-(-)-enantiomer displays considerably less affinity for both D2 and D3 receptor subtypes[2].

For the racemate, (+)-7-OH-DPAT, a Ki value of 2 nM at human D3 receptors has been reported[3].

Table 1: Binding Affinities (Ki) of 7-OH-DPAT Enantiomers and Racemate at Dopamine D3 and D2 Receptors

| Compound | Receptor | Ki (nM) | Species | Reference |

| R-(+)-7-OH-DPAT | D3 | 0.57 | Human | [2] |

| R-(+)-7-OH-DPAT | D2 | >114 | Human | [2] |

| S-(-)-7-OH-DPAT | D3 | ~11.4 | Human | [1] |

| S-(-)-7-OH-DPAT | D2 | Not specified | Human | [1] |

| (+)-7-OH-DPAT (racemate) | D3 | 2 | Human | [3] |

| (+)-7-OH-DPAT (racemate) | D2 | 103 | Human | [3] |

Signaling Pathways Activated by D3 Receptor Agonists

The dopamine D3 receptor primarily couples to the Gi/o family of G-proteins. Activation of the D3 receptor by an agonist, such as the active R-(+)-enantiomer of 7-OH-DPAT, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This canonical signaling pathway is a key mechanism through which D3 receptor agonists modulate neuronal activity.

References

The Structure-Activity Relationship of 2-Aminotetralin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminotetralin derivatives. The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds targeting monoamine neurotransmitter systems.[1] By constraining the phenethylamine pharmacophore into a rigid framework, 2-aminotetralin analogs offer valuable insights into the conformational requirements for binding and functional activity at dopamine, serotonin, and adrenergic receptors, as well as monoamine transporters.[1][2] This document details the quantitative pharmacological data, experimental methodologies, and relevant signaling pathways to facilitate the rational design of novel therapeutics for neurological and psychiatric disorders.

Quantitative Pharmacological Data

The affinity and functional potency of 2-aminotetralin analogs are highly dependent on the nature and position of substituents on the aromatic ring and the amino group. The following tables summarize key quantitative data for a selection of analogs at various targets.

Dopamine Receptor Affinities and Potencies

2-aminotetralin derivatives have been extensively investigated as dopamine receptor ligands.[3] Substitutions on both the aromatic ring and the nitrogen atom play a crucial role in modulating affinity and functional activity at D1-like and D2-like receptor subtypes.[4] Generally, N,N-dialkyl substitution, particularly with n-propyl groups, is favorable for dopaminergic activity.[5][6] Aromatic hydroxylation, especially at the 5- and 6-positions, significantly enhances potency.[5]

| Compound | Aromatic Substitution | N-Substitution | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (Emax %) |

| 2-Aminotetralin | Unsubstituted | -NH2 | D2 | Moderate Affinity | - | Agonist |

| 5,6-dihydroxy-DPAT | 5,6-di-OH | N,N-di-n-propyl | D2 | High Affinity | - | Potent Agonist |

| 7-OH-DPAT | 7-OH | N,N-di-n-propyl | D2 | High Affinity | - | Agonist |

| 8-OH-DPAT | 8-OH | N,N-di-n-propyl | D1 | - | - | - |

| A-6,7-DTN | 6,7-di-OH | -NH2 | D1/D2 | - | - | Agonist |

Data compiled from multiple sources. Specific values can vary based on experimental conditions.

Serotonin Receptor Affinities and Potencies

The 5-substituted-2-aminotetralin (5-SAT) chemotype has been particularly important in the development of selective serotonin (5-HT) receptor ligands.[4] These analogs exhibit high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors.[7] The stereochemistry at the C2 position is a critical determinant of affinity, with the (S)-enantiomer generally displaying significantly higher affinity.[7]

| Compound | C5-Substituent | C2-Amine | Stereoisomer | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1A EC50 (nM) | 5-HT1A Emax (%) |

| (2S)-5-PAT | Phenyl | N,N-dimethyl | S | 15 | 18 | 2.5 | - | - |

| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | S | 12 | 6.1 | 3.0 | 7.9 | 75 |

| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | S | 25 | 8.0 | 4.2 | - | - |

| (2S)-PFPT | 2'-Fluorophenyl | Pyrrolidine | S | 0.8 | - | - | 0.3 | 98 |

| 8-OH-DPAT | 8-OH | N,N-di-n-propyl | Racemate | 1.2 | - | - | - | - |

Data extracted from Cunningham et al., 2024 and other sources.[5][8]

Adrenergic Receptor Affinities and Potencies

Certain 5-substituted-2-aminotetralin analogs also demonstrate high affinity and functional activity at α2-adrenergic receptors.[9] Interestingly, some of these compounds exhibit a unique pharmacological profile, acting as partial agonists at α2A receptors while functioning as inverse agonists at α2C receptors.[6][9]

| Compound | C5-Substituent | C2-Amine | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy (Emax/Imax %) |

| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | α2A | 0.8 | 0.2 | 85 (Emax) |

| (2S)-FPT | 2'-Fluorophenyl | N,N-dimethyl | α2C | 2.5 | 1.1 | -80 (Imax) |

| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | α2A | 1.5 | 0.5 | 70 (Emax) |

| (2S)-CPT | 2'-Chlorophenyl | N,N-dimethyl | α2C | 4.0 | 2.0 | -75 (Imax) |

Data compiled from multiple sources.[8]

Monoamine Transporter Affinities

2-Aminotetralin itself is a monoamine releasing agent and reuptake inhibitor, affecting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.[10] It acts as a rigid analog of amphetamine, and its primary mechanism involves the inhibition of monoamine reuptake and promotion of neurotransmitter release.[2]

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |

| 2-Aminotetralin | Low Affinity | - | Low Affinity |

| d-Amphetamine | 640 | 70 | 38,000 |

Comprehensive and directly comparable data for 2-aminotetralin across all three transporters is limited.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of 2-aminotetralin analogs.

Synthesis of 5-Substituted-2-Aminotetralin Analogs

A general and versatile method for the synthesis of 2-aminotetralin derivatives is the reductive amination of a 2-tetralone precursor.[11] For 5-substituted analogs, a common strategy involves a Suzuki-Miyaura coupling reaction.[9]

Example: Stereoselective Synthesis of (R)-5-(2'-fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((R)-FPT) [9]

-

O-Demethylation: (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine HCl is treated with aqueous hydrobromic acid to yield the corresponding phenolic adduct.

-

Reductive Amination: The resulting amine is subjected to reductive amination followed by sodium borohydride reduction.

-

Triflate Formation: The intermediate is then reacted with N-(2-pyridyl)-bis(trifluoromethanesulfonimide) to form the triflate.

-

Suzuki-Miyaura Coupling: The triflate is coupled with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base to yield the final product, (R)-FPT.[9]

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor.[12] The following is a general protocol for a competitive binding assay.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected HEK293 cells).[4]

-

Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors).[4]

-

Unlabeled competitor drug (the 2-aminotetralin derivative being tested).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.[4]

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[4]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor drug.[4]

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[4][12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[4][12]

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.[4]

-

Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.[4]

cAMP Accumulation Functional Assay

This functional assay measures a compound's ability to modulate the intracellular levels of cyclic AMP (cAMP), typically to determine its efficacy (EC50, Emax) at Gs- or Gi-coupled receptors.[10]

Materials:

-

HEK293 cells stably expressing the receptor of interest (e.g., 5-HT1A).[10]

-

Assay buffer and stimulation buffer (containing a phosphodiesterase inhibitor like IBMX).[10]

-

Forskolin (to stimulate adenylyl cyclase for Gi-coupled receptor assays).[10]

-

HTRF cAMP assay kit.[10]

-

384-well white microplates and an HTRF-compatible plate reader.[10]

Procedure (for a Gi-coupled receptor like 5-HT1A):

-

Cell Preparation: Culture and harvest cells, resuspending them in assay buffer.[10]

-

Assay Procedure: Dispense the cell suspension into the wells of a 384-well plate. Add the 2-aminotetralin analog at various concentrations.[10]

-

Stimulation: Add forskolin to stimulate cAMP production.[10]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes.[10]

-

Detection: Add the HTRF cAMP-d2 and anti-cAMP-cryptate reagents and incubate for 60 minutes.[10]

-

Data Acquisition: Read the plate on an HTRF-compatible reader.[10]

-

Data Analysis: Determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.[4]

In Vivo Microdialysis

This technique measures real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.[1]

Methodology:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a recovery period.[1]

-

Microdialysis Procedure: Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[1]

-

Baseline Collection: Collect baseline dialysate samples to ensure stable neurotransmitter levels.[1]

-

Drug Administration: Administer the 2-aminotetralin analog (e.g., via intraperitoneal injection) and continue collecting dialysate samples.[1]

-

Neurochemical Analysis: Quantify the concentration of neurotransmitters and their metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1][13]

-

Data Analysis: Express the post-administration neurotransmitter concentrations as a percentage of the average baseline concentration.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of the SAR of 2-aminotetralin analogs. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

2-Aminotetralin derivatives primarily exert their effects by modulating G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

Caption: D1-like dopamine receptor signaling pathway.

Caption: D2-like dopamine receptor signaling pathway.

Caption: 5-HT1A receptor signaling pathway.

Experimental Workflows

The characterization of 2-aminotetralin analogs involves a multi-step experimental process, from synthesis to in vivo validation.

Caption: General drug discovery workflow for 2-aminotetralin analogs.

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The 2-aminotetralin scaffold is a remarkably versatile platform for the development of novel ligands targeting monoamine neurotransmitter systems. The structure-activity relationships of these analogs are complex, with subtle modifications to the aromatic ring and amino substituents leading to profound changes in affinity, selectivity, and functional activity. This guide provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols, and key signaling pathways, offering a valuable resource for researchers and drug development professionals. A thorough understanding of these principles is essential for the rational design of the next generation of therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Document: Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT<sub>1A</sub> and 5-HT<sub>7</sub> G protein-coupled receptor affinity, 3D-QS... - ChEMBL [ebi.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Stereoselective Pharmacology of 7-OH-DPAT Enantiomers: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) is a potent and selective dopamine D3 receptor agonist that has been instrumental in elucidating the role of the D3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of the enantiomers of 7-OH-DPAT. It details the stereoselective nature of their interaction with dopamine receptors, presenting quantitative binding and functional data in structured tables. Furthermore, this guide outlines the detailed experimental protocols for key assays used in the characterization of these compounds and includes visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of pharmacology and drug development.

Discovery and History

7-OH-DPAT was first synthesized and identified as a potent dopamine agonist in the late 1980s.[1] Initial studies with the racemic mixture revealed its high affinity and selectivity for the D2-like family of dopamine receptors. Subsequent research led to the crucial finding that the biological activity of 7-OH-DPAT resides primarily in one of its enantiomers.

The resolution of the racemic mixture into its individual (R)-(+) and (S)-(-) enantiomers was a significant milestone. This process, typically achieved through techniques like chiral chromatography or crystallization of diastereomeric salts, allowed for the detailed pharmacological characterization of each isomer.[2][3][4] It was discovered that the R-(+)-enantiomer possesses significantly higher affinity and efficacy at the dopamine D3 receptor compared to the S-(-)-enantiomer, establishing the critical role of stereochemistry in its mechanism of action.[5] This stereoselectivity has made (+)-7-OH-DPAT an invaluable tool for investigating the specific functions of the D3 receptor.

Quantitative Pharmacological Data

The pharmacological profiles of the 7-OH-DPAT enantiomers have been extensively characterized using various in vitro and in vivo techniques. The following tables summarize the key quantitative data regarding their binding affinities and functional potencies at dopamine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of 7-OH-DPAT Enantiomers at Dopamine Receptors

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |

| (R)-(+)-7-OH-DPAT | >10,000 | 118 | 0.57 | 1,700 | [5] |

| S-(-)-7-OH-DPAT | >10,000 | 4,800 | 120 | >10,000 | [5] |

| (±)-7-OH-DPAT | 650 | 61 | 0.78 | 5,300 |

Table 2: Functional Activity (EC50/IC50/ED50) of 7-OH-DPAT Enantiomers

| Assay | Compound | Potency | Units | Effect | Reference |

| Inhibition of Firing of A9 Dopamine Neurons | (R)-(+)-7-OH-DPAT | 1.2 ± 0.3 | µg/kg (ED50) | Inhibition | [6] |

| Inhibition of Firing of A10 Dopamine Neurons | (R)-(+)-7-OH-DPAT | 1.7 ± 0.4 | µg/kg (ED50) | Inhibition | [6] |

| Inhibition of Firing of A9 Dopamine Neurons | (±)-7-OH-DPAT | 3.5 ± 0.7 | µg/kg (ED50) | Inhibition | [6] |

| Inhibition of Firing of A10 Dopamine Neurons | (±)-7-OH-DPAT | 3.9 ± 0.9 | µg/kg (ED50) | Inhibition | [6] |

| Inhibition of DOPA Accumulation (in vivo) | (±)-7-OH-DPAT | 4.8-6.4 | mg/kg (ID50) | Inhibition | [7] |

| Inhibition of Tyrosine Hydroxylase (in vitro) | (±)-7-OH-DPAT | 0.6-0.7 | µM (IC50) | Inhibition | [7] |

| Inhibition of [3H]7-OH-DPAT binding (ex vivo) | (+)-7-OH-DPAT | 0.07 | mg/kg (ID50) | Inhibition | [8] |

Experimental Protocols

The characterization of 7-OH-DPAT enantiomers relies on a variety of well-established experimental techniques. This section provides detailed methodologies for some of the key experiments.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 7-OH-DPAT enantiomers for dopamine D2 and D3 receptors.

3.1.1. Materials

-

Membrane preparations from cells expressing human dopamine D2 or D3 receptors.

-

Radioligand: [3H]-Spiperone (for D2) or [3H]-(+)-7-OH-DPAT (for D3).

-

Unlabeled ligands: (R)-(+)-7-OH-DPAT, (S)-(-)-7-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

3.1.2. Procedure

-

Membrane Preparation: Thaw the receptor membrane preparations on ice and resuspend in assay buffer to the desired protein concentration (typically 10-50 µ g/well ).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane preparation.

-

Non-specific Binding (NSB): 50 µL of a high concentration of a competing ligand (e.g., 10 µM haloperidol for D2, or 1 µM unlabeled (+)-7-OH-DPAT for D3), 50 µL radioligand, 100 µL membrane preparation.

-

Competition Binding: 50 µL of varying concentrations of the test compound (e.g., (R)-(+)- or (S)-(-)-7-OH-DPAT), 50 µL radioligand, 100 µL membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9][10][11][12][13]

In Vivo Microdialysis for Dopamine Release

This protocol outlines the procedure for in vivo microdialysis to measure the effect of 7-OH-DPAT enantiomers on extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats.[14][15][16][17][18]

3.2.1. Materials

-

Male Wistar or Sprague-Dawley rats (250-300g).

-

Stereotaxic apparatus.

-

Microdialysis probes (2-4 mm membrane).

-

Guide cannula.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.

-

(R)-(+)-7-OH-DPAT or (S)-(-)-7-OH-DPAT dissolved in saline.

-

HPLC system with electrochemical detection (HPLC-ECD).

3.2.2. Procedure

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Baseline Collection: Allow a 90-120 minute stabilization period. Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Drug Administration: Administer the 7-OH-DPAT enantiomer (e.g., via intraperitoneal injection or through reverse dialysis).

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2-3 hours post-administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the dopamine levels as a percentage of the mean baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Extracellular Single-Unit Electrophysiology

This protocol describes the in vivo recording of dopamine neuron firing in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) of anesthetized rats.[6][19][20][21][22]

3.3.1. Materials

-

Male Sprague-Dawley rats (250-350g).

-

Anesthetic (e.g., chloral hydrate or urethane).

-

Stereotaxic apparatus.

-

Recording microelectrodes (glass micropipettes filled with 2M NaCl).

-

Amplifier and data acquisition system.

-

(R)-(+)-7-OH-DPAT or (S)-(-)-7-OH-DPAT for intravenous administration.

3.3.2. Procedure

-

Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. A burr hole is drilled in the skull above the VTA or SNc.

-

Electrode Placement: Lower the recording microelectrode into the target brain region.

-

Neuron Identification: Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., slow firing rate, long duration action potentials, and a biphasic waveform).

-

Baseline Recording: Once a stable dopamine neuron is identified, record its baseline firing rate for several minutes.

-

Drug Administration: Administer the 7-OH-DPAT enantiomer intravenously in escalating doses.

-

Data Recording: Record the firing rate of the neuron continuously before, during, and after drug administration.

-

Data Analysis: Calculate the change in firing rate from baseline for each dose and determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by an agonist like (+)-7-OH-DPAT initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of 7-OH-DPAT enantiomers for dopamine receptors.

Conclusion

The discovery and subsequent chiral resolution of 7-OH-DPAT have been pivotal in advancing our understanding of the dopamine D3 receptor. The pronounced stereoselectivity, with the R-(+)-enantiomer exhibiting high affinity and selectivity for the D3 receptor, has established it as a critical pharmacological tool. This technical guide has provided a comprehensive overview of the history, pharmacology, and key experimental methodologies associated with the 7-OH-DPAT enantiomers. The presented data and protocols are intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating further investigation into the roles of the D3 receptor in health and disease.

References

- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Electrophysiology of dopamine-denervated striatal neurons. Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-7-Hydroxytetralin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-7-hydroxytetralin is a key pharmacophore in medicinal chemistry, recognized for its interaction with aminergic G-protein coupled receptors, including dopamine and serotonin receptors. Its rigid structure, derived from the fusion of a benzene ring with a cyclohexane ring, provides a valuable scaffold for the development of selective ligands targeting the central nervous system. A thorough understanding of its physicochemical properties is paramount for its application in drug design and development, influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its primary signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. While experimental data for this specific enantiomer is limited in publicly available literature, data for the racemate and closely related analogs, such as 7-OH-DPAT (7-hydroxy-N,N-dipropyl-2-aminotetralin), provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Melting Point | 144-148 °C (racemate) | Predicted |

| Boiling Point | 325.1 ± 42.0 °C | Predicted |

| pKa | 10.21 ± 0.20 (amine) | Predicted |

| logP | ~1.7 (XLogP3) | Computed |

| Solubility | Soluble in DMSO | General Information |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine in this compound can be determined by potentiometric titration.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

Potassium chloride (KCl)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Prepare a 0.01 M solution of this compound in deionized water. An appropriate amount of KCl (to maintain constant ionic strength, e.g., 0.1 M) is added.

-

The solution is initially acidified to a pH of ~2 with 0.1 M HCl.

-

The solution is then titrated with standardized 0.1 M NaOH, added in small increments.

-

The pH of the solution is recorded after each addition of NaOH, allowing the solution to equilibrate.

-

The titration is continued until a pH of ~12 is reached.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the half-equivalence point, where half of the amine has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

-

Separatory funnel

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

A known concentration of this compound is dissolved in either water/buffer or n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.

-

The mixture is vigorously shaken for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

A sample is carefully taken from each phase.

-

The concentration of this compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of the calculated P value.

Determination of Aqueous Solubility

The solubility of this compound in aqueous media can be determined using the equilibrium solubility method.

Materials:

-

This compound (solid)

-

Aqueous buffer of desired pH (e.g., phosphate buffer at pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of solid this compound is added to a vial containing a known volume of the aqueous buffer.

-

The vial is sealed and placed in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is centrifuged at high speed or filtered to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC with a standard curve.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis Workflow

The enantioselective synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor. A common strategy involves the synthesis of the methoxy-protected intermediate, (S)-7-Methoxy-2-aminotetralin, followed by demethylation.

Caption: Synthetic workflow for this compound.

Signaling Pathways

This compound and its derivatives are known to interact with dopamine D₂-like and serotonin 5-HT₁A receptors, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs).

Dopamine D₂ Receptor Signaling

Activation of the D₂ receptor by an agonist like this compound initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase.

Caption: Dopamine D₂ receptor signaling pathway.

Serotonin 5-HT₁A Receptor Signaling

Similar to the D₂ receptor, the 5-HT₁A receptor is coupled to a Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity.

Caption: Serotonin 5-HT₁A receptor signaling pathway.

Conclusion

This compound remains a molecule of significant interest for the development of novel therapeutics targeting the central nervous system. This guide has provided a detailed overview of its key physicochemical properties and the experimental methodologies required for their determination. The outlined synthesis workflow and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals. Further experimental validation of the predicted properties and optimization of synthetic routes will be crucial for the continued exploration of this important pharmacophore.

A Technical Guide to Enantiopure (S)-2-Amino-7-Hydroxytetralin for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available enantiopure (S)-2-Amino-7-Hydroxytetralin, a valuable chemical intermediate and potential pharmacophore for researchers in drug discovery and development. This document outlines its chemical properties, commercial suppliers, potential biological targets, and relevant experimental considerations.

Introduction

This compound, with the CAS number 85951-60-6, is a chiral aminotetralin derivative. Its structure is foundational to a class of compounds known to interact with key neurotransmitter receptors, making it a molecule of significant interest in neuroscience and pharmacology. Notably, it serves as an intermediate in the synthesis of labeled selective β-adrenergic stimulants.[1][2] The enantiopurity of this compound is critical, as stereochemistry often dictates the efficacy and selectivity of binding to biological targets.

Commercial Supplier Data

The following table summarizes the available quantitative data for enantiopure this compound from various commercial suppliers. This information is intended to facilitate the procurement of this compound for research purposes.

| Supplier | CAS Number | Molecular Formula | Purity | Enantiomeric Excess (e.e.) | Specific Optical Rotation | Availability |

| Thermo Scientific Chemicals | 85951-60-6 | C₁₀H₁₃NO | 95% | Not Specified | -85° to -95° (c=0.5, MeOH, 20°C, 589 nm)[3] | In Stock |

| Clinivex | 85951-60-6 | C₁₀H₁₃NO | High-Quality Reference Standard | Not Specified | Not Specified | In Stock |

| United States Biological | 85951-60-6 | C₁₀H₁₃NO | Highly Purified[2] | Not Specified | Not Specified | In Stock |

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in publicly available literature, the activity of its derivatives, particularly N,N-dialkylated aminotetralins like 7-OH-DPAT, provides strong inferential evidence for its potential targets. These compounds are known to interact with dopamine and serotonin receptors.[4]

Dopamine D2 and D3 Receptor Signaling

7-hydroxytetralin derivatives have shown significant affinity for dopamine D2 and D3 receptors, with a preference for the D3 subtype.[5][6][7] These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9][10][11] This can modulate the activity of downstream effectors such as Protein Kinase A (PKA).

Serotonin 5-HT1A Receptor Signaling

Derivatives of 2-aminotetralin are also well-characterized ligands for the serotonin 1A (5-HT1A) receptor.[4] Similar to the D2/D3 receptors, the 5-HT1A receptor is a Gi/o-coupled GPCR.[12][13] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12][13] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[13]

Experimental Protocols

Radioligand Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., human dopamine D3 receptor) by competitive displacement of a known radioligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]7-OH-DPAT for D3 receptors)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filter mats (e.g., GF/B) and cell harvester

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Cell membranes expressing the target receptor

-

Radioligand at a concentration near its Kd

-

Either:

-

Varying concentrations of this compound (for competition curve)

-

Assay buffer only (for total binding)

-

Non-specific binding control (for non-specific binding)

-

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Conclusion

Enantiopure this compound is a commercially available compound with significant potential for research in neuropharmacology and medicinal chemistry. Based on the pharmacology of related structures, it is a promising candidate for interacting with dopamine D2/D3 and serotonin 5-HT1A receptors. This guide provides a starting point for researchers to source this compound and to design experiments to elucidate its specific biological activities. Further investigation is warranted to fully characterize its pharmacological profile and to explore its potential as a lead compound in drug discovery programs.

References

- 1. theclinivex.com [theclinivex.com]

- 2. usbio.net [usbio.net]

- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]